molecular formula C5HF7 B154227 1h-heptafluorocyclopentene CAS No. 1892-03-1

1h-heptafluorocyclopentene

Cat. No.: B154227
CAS No.: 1892-03-1
M. Wt: 194.05 g/mol
InChI Key: AWDCOETZVBNIIV-UHFFFAOYSA-N
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Description

1h-heptafluorocyclopentene is a fluorinated organic compound with the molecular formula C₅HF₇. It is a derivative of cyclopentene where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1h-heptafluorocyclopentene can be synthesized through various methods. One common method involves the fluorination of cyclopentene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1h-heptafluorocyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.

    Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the addition reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions may result in the formation of saturated or partially saturated compounds.

Scientific Research Applications

Chemical Properties and Characteristics

1H-Heptafluorocyclopentene is characterized by its high stability and low reactivity, making it an ideal candidate for various applications. Its molecular structure allows for a range of interactions with other chemical species, which can be exploited in different industrial and research contexts.

Applications in Material Science

Fluoropolymer Production
One of the primary applications of this compound is in the production of fluoropolymers. These materials are known for their excellent chemical resistance, thermal stability, and low friction properties. They find extensive use in:

  • Coatings : Fluorinated coatings derived from this compound provide superior weather resistance and durability, making them suitable for outdoor applications such as automotive and architectural coatings.
  • Electrical Insulation : The compound is utilized in the manufacture of insulating materials for electrical components due to its dielectric properties.

Environmental Applications

Greenhouse Gas Studies
Research indicates that this compound has potential implications in studies related to greenhouse gases. Its low global warming potential compared to other fluorinated gases makes it a subject of interest in climate change mitigation efforts. Studies have shown that it can serve as a replacement for more harmful fluorinated compounds in certain applications .

Chemical Synthesis

This compound is also used as a building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including:

  • Fluorination Reactions : It can act as a precursor for synthesizing other fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Polymerization Processes : The compound can undergo polymerization to form high-performance materials with specialized properties.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Fluoropolymer CoatingsUsed in automotive and architectural coatings for enhanced durabilityImproved weather resistance compared to traditional coatings
Greenhouse Gas ResearchStudied as a potential substitute for high GWP gasesLower global warming potential identified
Organic SynthesisServes as a precursor in the synthesis of pharmaceuticalsEffective building block for complex fluorinated structures

Mechanism of Action

The mechanism of action of 1h-heptafluorocyclopentene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or as a probe in biological studies.

Comparison with Similar Compounds

  • Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
  • 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
  • 1,2,3,3,4,4,5-Heptafluorocyclopentene

Comparison: 1h-heptafluorocyclopentene is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications

Biological Activity

1H-Heptafluorocyclopentene (CAS Number: 1892-03-1) is a fluorinated cyclic compound characterized by its unique structure, which includes seven fluorine atoms attached to a cyclopentene ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and environmental studies, due to its distinctive chemical properties and potential biological applications.

This compound has the molecular formula C5HF7 and exhibits a boiling point of approximately 21°C. Its high fluorine content contributes to its stability and low reactivity under standard conditions, making it suitable for various applications in organic synthesis and as a solvent in chemical reactions .

The biological activity of this compound is primarily linked to its interaction with biological systems at the molecular level. The compound's mechanism of action involves:

Toxicological Studies

Research into the toxicological effects of this compound has been conducted using animal models. A notable study involved intraperitoneal injections in mice, where it was observed that:

  • Absorption and Distribution : Approximately 95% of the administered dose was absorbed within 24 hours, indicating rapid uptake into the systemic circulation .
  • Histopathological Effects : Histological examinations revealed mild congestion in liver tissues, suggesting potential hepatotoxicity. However, most subjects survived without significant distress, indicating a need for further investigation into long-term effects .

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, 80% of the compound is eliminated within two weeks, primarily through the liver and spleen. This rapid clearance suggests potential applications in medical scenarios where quick excretion is beneficial .

Case Studies

  • Fluorinated Biomolecules : A study examined the interaction of this compound with various biomolecules, revealing that its fluorination pattern could modulate biological activity by altering binding affinities with proteins and nucleic acids .
  • Environmental Impact : Research has also focused on the environmental implications of using fluorinated compounds like this compound in industrial applications. Its stability raises concerns about bioaccumulation and persistence in ecosystems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is presented below:

Compound NameMolecular FormulaBoiling Point (°C)Key Biological Activity
This compoundC5HF7~21Potential hepatotoxicity
1,1,2,2-HexafluorocyclopentaneC5H2F6~18Lower reactivity
1,1,2,2,3,3-OctafluorocyclopentaneC5H3F8~25Increased stability

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the established synthetic routes for 1H-heptafluorocyclopentene, and how can experimental reproducibility be ensured?

Methodological Answer: this compound is synthesized via fluorination of cyclopentene derivatives. A common approach involves starting with dicyclopentadiene, followed by stepwise fluorination under controlled conditions (e.g., using fluorine gas or fluorinating agents like SF₄). Key steps include:

  • Purification : Distillation under inert atmosphere to isolate the product.
  • Characterization : NMR (¹⁹F and ¹H) to confirm structure, GC-MS for purity analysis, and IR spectroscopy to validate functional groups .
  • Reproducibility : Detailed experimental protocols (e.g., temperature, pressure, molar ratios) must be included in the main text or supplementary materials, adhering to journal guidelines for compound preparation .

Table 1: Synthetic Routes and Key Parameters

Starting MaterialFluorination AgentYield (%)Purity (GC-MS)Reference
DicyclopentadieneSF₄78≥99%

Q. Basic Research: Environmental Stability

Q. Q2. How do researchers assess the atmospheric lifetime and degradation pathways of this compound?

Methodological Answer: The atmospheric lifetime is determined by measuring the rate constant (kOHk_{\text{OH}}) of its reaction with hydroxyl (OH) radicals using a relative rate method :

  • Experimental Setup : React this compound with OH radicals in a chamber at 298 K, using reference compounds (e.g., ethane) with known kOHk_{\text{OH}}.
  • Product Analysis : Quantify degradation products (COF₂, CO, CO₂) via gas chromatography (GC) and infrared (IR) spectroscopy .
  • Lifetime Calculation : Use kOH=(5.20±0.09)×1014k_{\text{OH}} = (5.20 \pm 0.09) \times 10^{-14} cm³ molecule⁻¹ s⁻¹ to derive a lifetime of 0.61 years .

Q. Advanced Research: Mechanistic Studies

Q. Q3. What mechanistic insights explain the OH radical-initiated oxidation of this compound?

Methodological Answer: The proposed mechanism involves:

H-Abstraction : OH radicals abstract a hydrogen atom from the CH group, forming a fluorinated alkyl radical.

Oxygen Addition : The radical reacts with O₂ to form peroxy intermediates.

Fragmentation : Breakdown into stable products (COF₂, CO, CO₂) via C-C bond cleavage.

  • Validation : Carbon balance analysis shows 99% agreement between theoretical and observed product yields, confirming the pathway .

Table 2: Key Degradation Products

ProductYield (%)Detection Method
COF₂45GC-IR
CO30GC-MS
CO₂25NDIR Sensor

Q. Advanced Research: Data Contradictions

Q. Q4. How should researchers reconcile the high global warming potential (GWP) of this compound with its short atmospheric lifetime?

Methodological Answer:

  • Time Horizon Adjustment : GWP values depend on integration timeframes. For this compound, GWPs are 153 (20-year) , 42 (100-year) , and 12 (500-year) . Short lifetime reduces long-term radiative forcing, but high radiative efficiency (0.215 W m⁻² ppb⁻¹) drives short-term impact .
  • Integrated Analysis : Combine kinetic data (lifetime) with infrared absorption cross-sections to model time-dependent climate impacts.

Q. Advanced Research: Computational Modeling

Q. Q5. What computational methods are suitable for predicting the reactivity of this compound with atmospheric oxidants?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for OH radical reactions.
  • Kinetic Modeling : Use software like MESS or KPP to simulate degradation pathways under varying atmospheric conditions.
  • Validation : Cross-check computational results with experimental rate constants and product distributions .

Q. Advanced Research: Experimental Design

Q. Q6. How should researchers design a study to evaluate the photochemical ozone creation potential (POCP) of this compound?

Methodological Answer:

Chamber Experiments : Simulate tropospheric conditions (UV light, NOₓ, VOCs).

Ozone Measurement : Monitor O₃ formation via chemiluminescence detectors.

Control Experiments : Compare against ethane (POCP = 100) as a reference.

Data Interpretation : POCP is negligible for this compound due to rapid degradation into non-reactive products .

Properties

IUPAC Name

1,3,3,4,4,5,5-heptafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCOETZVBNIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074654
Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
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Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-03-1
Record name 1,3,3,4,4,5,5-Heptafluorocyclopentene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name Cyclopentene, 1,3,3,4,4,5,5-heptafluoro-
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Record name 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene
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Record name 1H-Perfluoro(cyclopent-1-ene)
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